2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropylmethanol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl ring can introduce strain into the molecule, affecting its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N,N-dimethylacetamide: Similar in structure but lacks the cyclopropyl ring.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Contains a trichloromethyl group but has different functional groups.
Properties
IUPAC Name |
2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl3NO/c1-7(2)5-8-9(11(8,3)4)6-16-10(17)12(13,14)15/h5,8-9H,6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQSYBSMZJTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CNC(=O)C(Cl)(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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